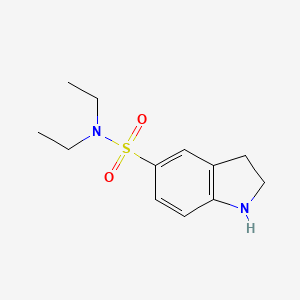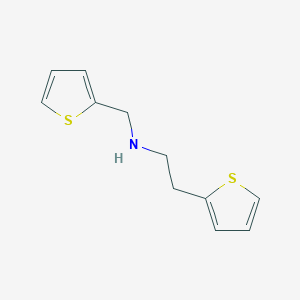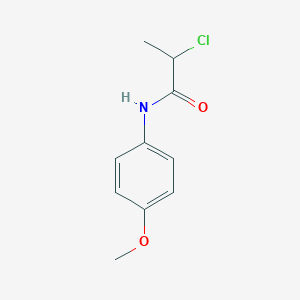
3,7-Dihydroxychromen-2-one
Übersicht
Beschreibung
. This compound is known for its potent antioxidant properties and has been extensively studied for its potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,7-Dihydroxychromen-2-one can be achieved through various methods, including extraction from natural sources or chemical synthesis. One common natural source is the Japanese wax tree (Rhus succedanea), where fisetin is present in the leaves and fruits. Chemical synthesis involves the condensation of resorcinol and acetophenone derivatives.
Industrial Production Methods: Industrial production of this compound typically involves the use of advanced crystallization techniques to enhance its bioavailability. For instance, co-crystallization with caffeine and nicotinamide has been shown to improve the solubility and bioavailability of fisetin .
Analyse Chemischer Reaktionen
Types of Reactions: 3,7-Dihydroxychromen-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It is particularly known for its ability to scavenge hydroxyl and superoxide anion radicals .
Common Reagents and Conditions:
Oxidation: Involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Typically carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can be performed using reagents like ammonium acetate.
Major Products: The major products formed from these reactions include various derivatives of chromen-2-one, which possess different biological activities .
Wissenschaftliche Forschungsanwendungen
3,7-Dihydroxychromen-2-one has a wide range of scientific research applications:
Chemistry: Used as a radical scavenger in various chemical reactions.
Biology: Studied for its antioxidant properties and its ability to protect cells from oxidative stress.
Medicine: Investigated for its potential therapeutic effects in treating conditions such as cancer, diabetes, and cardiovascular diseases
Industry: Utilized in the production of pharmaceuticals, cosmetics, and food additives.
Wirkmechanismus
The mechanism of action of 3,7-Dihydroxychromen-2-one involves its ability to scavenge free radicals and inhibit oxidative stress. It targets various molecular pathways, including the NF-κB and MAPK pathways, which are involved in inflammation and cell survival . Additionally, it has been shown to activate the AMPK-SIRT1/SIRT6 axis, which plays a role in cellular senescence and atherosclerosis .
Vergleich Mit ähnlichen Verbindungen
Baicalein (5,6,7-trihydroxy-2-phenyl-4H-chromen-4-one): Known for its neuroprotective and antioxidant properties.
Esculetin (6,7-dihydroxychromen-2-one): Exhibits anti-inflammatory and antioxidant activities.
Uniqueness: 3,7-Dihydroxychromen-2-one is unique due to its dual hydroxyl groups at the 3rd and 7th positions, which enhance its antioxidant capabilities. This structural feature allows it to effectively scavenge free radicals and protect cells from oxidative damage .
Eigenschaften
IUPAC Name |
3,7-dihydroxychromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6O4/c10-6-2-1-5-3-7(11)9(12)13-8(5)4-6/h1-4,10-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLEMZFGSPKRSOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)OC(=O)C(=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00426089 | |
| Record name | 3,7-Dihydroxy-2H-1-benzopyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00426089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22065-03-8 | |
| Record name | 3,7-Dihydroxy-2H-1-benzopyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00426089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



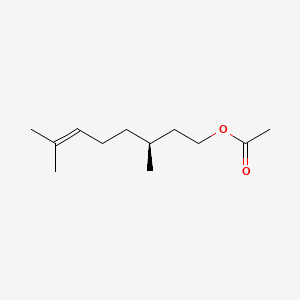
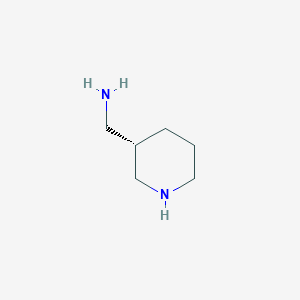


![5-[(4-Chlorophenyl)sulfanyl]-2-thiophenecarbaldehyde](/img/structure/B1623923.png)
![4-[(2-nitrophenyl)amino]butanoic Acid](/img/structure/B1623924.png)
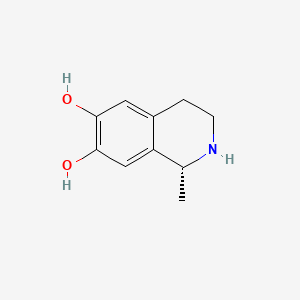
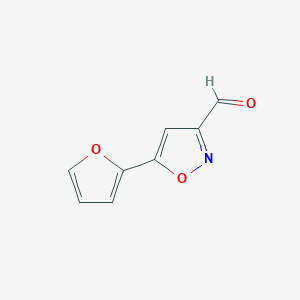
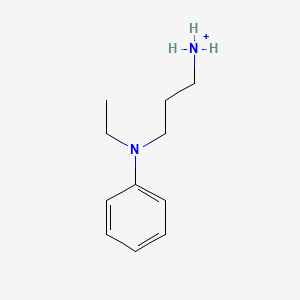
![[(1R)-1-aminohexyl]phosphonic acid](/img/structure/B1623932.png)
